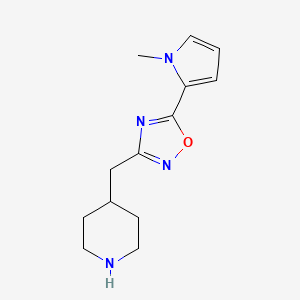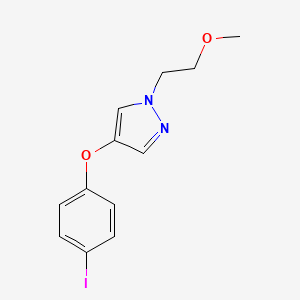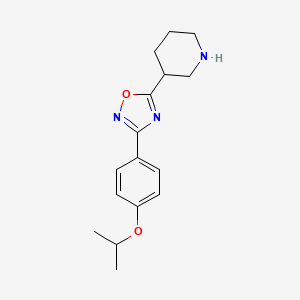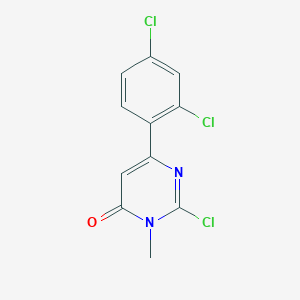
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole ring, a piperidine ring, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at various sites, potentially modifying the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal chemistry applications include exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole depends on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole
- 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-triazole
Uniqueness
The uniqueness of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole lies in its specific ring structure and the presence of multiple heteroatoms, which can confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18N4O |
|---|---|
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
5-(1-methylpyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-17-8-2-3-11(17)13-15-12(16-18-13)9-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,9H2,1H3 |
Clé InChI |
YXKFFFZOFFWBLU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=NC(=NO2)CC3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)



![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)






